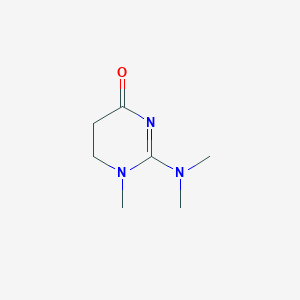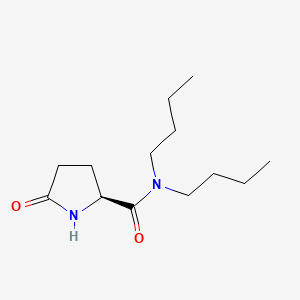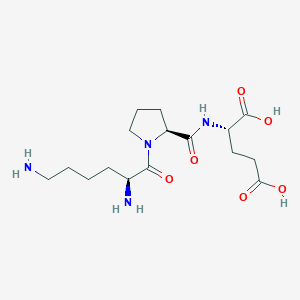
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a chloro group, a methyl group, a p-tolyl group, and a carbonitrile group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable indole derivative.
Chlorination: Introduce the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Add the methyl group through a Friedel-Crafts alkylation reaction.
Tolyl Group Addition: Attach the p-tolyl group via a Suzuki coupling reaction.
Carbonitrile Introduction: Introduce the carbonitrile group using a cyanation reaction with reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-indole-3-carbonitrile: Lacks the methyl and p-tolyl groups.
2-methyl-1H-indole-3-carbonitrile: Lacks the chloro and p-tolyl groups.
1-(p-tolyl)-1H-indole-3-carbonitrile: Lacks the chloro and methyl groups.
Properties
CAS No. |
922184-54-1 |
|---|---|
Molecular Formula |
C17H13ClN2 |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-(4-methylphenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-11-3-6-14(7-4-11)20-12(2)16(10-19)15-8-5-13(18)9-17(15)20/h3-9H,1-2H3 |
InChI Key |
DTDVQMFQYDYMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=C(C=C3)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


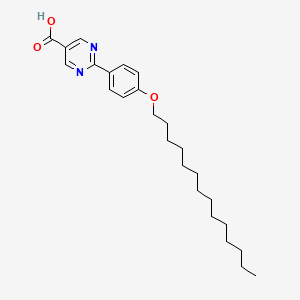
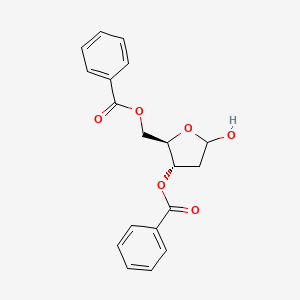
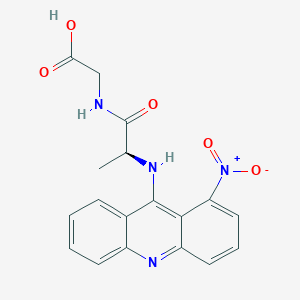
![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)
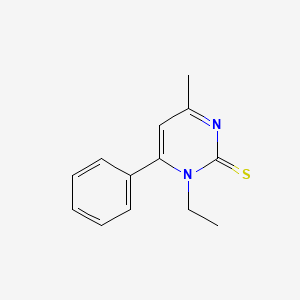
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)
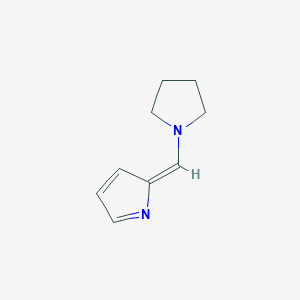

![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)

